molecular formula C22H30BrN3O6 B8372387 tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate

tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate

Cat. No.: B8372387
M. Wt: 512.4 g/mol
InChI Key: GFUFFRLOZFJMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-5-bromo-1H-indazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a bis(tert-butoxycarbonyl)amino group, and a bromo-substituted indazole ring

Chemical Reactions Analysis

tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-5-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The indazole ring system is known for its biological activity, and derivatives of this compound may exhibit antiviral, anticancer, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate is not well-documented. compounds containing the indazole ring system often interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of the bromo substituent and Boc-protected amine groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other Boc-protected indazole derivatives and bromo-substituted indazoles. For example:

    tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-1H-indazole-1-carboxylate: Lacks the bromo substituent.

    tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Lacks the Boc protection on the amino group.

    tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-1H-indazole-1-carboxylate: Lacks the bromo substituent

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H30BrN3O6

Molecular Weight

512.4 g/mol

IUPAC Name

tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromoindazole-1-carboxylate

InChI

InChI=1S/C22H30BrN3O6/c1-20(2,3)30-17(27)25(18(28)31-21(4,5)6)16-14-12-13(23)10-11-15(14)26(24-16)19(29)32-22(7,8)9/h10-12H,1-9H3

InChI Key

GFUFFRLOZFJMFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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